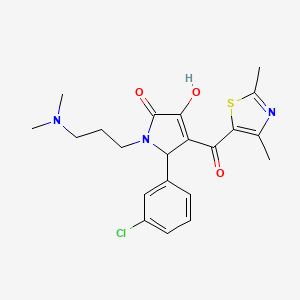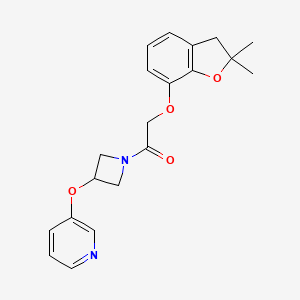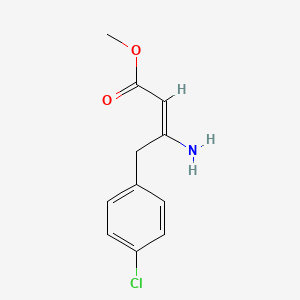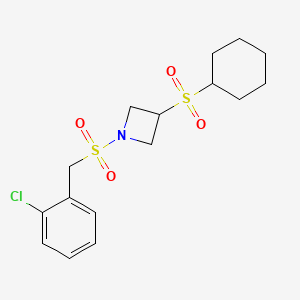
3-(2,5-dimethylphenyl)-1-((3-(4-isopropoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2,5-dimethylphenyl)-1-((3-(4-isopropoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C28H26N4O4 and its molecular weight is 482.54. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthetic Pathways and Cytotoxic Potential
Research has explored the synthesis of quinazolinone derivatives with significant cytotoxic activity against various cancer cell lines. For instance, carboxamide derivatives of benzo[b][1,6]naphthyridines have shown potent growth inhibitory properties against murine P388 leukemia, Lewis lung carcinoma, and human Jurkat leukemia cell lines, with some compounds demonstrating IC(50) values less than 10 nM. These compounds have been synthesized through reactions involving 4-dimethylaminomethylene-6-methyl-4H-pyrano[4,3-b]quinoline-1,3-dione and primary amines, leading to the production of 2-substituted 6-methyl-1-oxo-1,2-dihydrobenzo[b][1,6]naphthyridine-4-carboxylic acids (Deady et al., 2003). Similarly, novel quinazolinone derivatives synthesized from para-amino-m-cresol and antranilic acid, then tested for cytotoxic activity against MCF-7 and HeLa cell lines, demonstrated significant cytotoxicity, with some showing high potency (Poorirani et al., 2018).
Herbicidal Activity of Quinazolinone Derivatives
Research into novel 4-hydroxyphenylpyruvate dioxygenase inhibitors has led to the discovery of quinazoline-2,4-dione hybrids displaying excellent herbicidal activity. These compounds, designed through a ring-expansion strategy, exhibit significant potency against resistant weeds, with some derivatives showing broad-spectrum weed control and excellent crop safety (He et al., 2020). Further studies synthesized triketone-containing quinazoline-2,4-dione derivatives, which demonstrated better or excellent herbicidal activity against a wide range of weeds. This research highlights the quinazoline-2,4-dione motif's potential for further optimization in herbicide development (Wang et al., 2014).
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '3-(2,5-dimethylphenyl)-1-((3-(4-isopropoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione' involves the synthesis of two key intermediates, which are then coupled to form the final product. The first intermediate is 3-(2,5-dimethylphenyl)-2-amino-4(3H)-quinazolinone, which is then reacted with 3-(4-isopropoxyphenyl)-1,2,4-oxadiazole-5-carbaldehyde to form the second intermediate, 3-(2,5-dimethylphenyl)-1-((3-(4-isopropoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione.", "Starting Materials": [ "2,5-dimethylaniline", "2-chloroacetyl chloride", "sodium hydroxide", "acetic acid", "4-isopropoxyphenylhydrazine", "acetic anhydride", "phosphorus oxychloride", "sodium bicarbonate", "3-(4-isopropoxyphenyl)-1,2,4-oxadiazole-5-carbaldehyde" ], "Reaction": [ "Step 1: 2,5-dimethylaniline is reacted with 2-chloroacetyl chloride in the presence of sodium hydroxide to form 3-(2,5-dimethylphenyl)-2-chloroacetylquinazolin-4(3H)-one.", "Step 2: The intermediate from step 1 is then treated with acetic acid to form 3-(2,5-dimethylphenyl)-2-acetylquinazolin-4(3H)-one.", "Step 3: 4-isopropoxyphenylhydrazine is reacted with acetic anhydride to form 4-isopropoxyphenylhydrazide.", "Step 4: The intermediate from step 2 is then reacted with phosphorus oxychloride to form 3-(2,5-dimethylphenyl)-2-chloroquinazolin-4(3H)-one.", "Step 5: The intermediate from step 4 is then treated with sodium bicarbonate and 4-isopropoxyphenylhydrazide to form 3-(2,5-dimethylphenyl)-2-(4-isopropoxyphenyl)-4(3H)-quinazolinone.", "Step 6: The final intermediate, 3-(2,5-dimethylphenyl)-1-((3-(4-isopropoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione, is then formed by reacting the intermediate from step 5 with 3-(4-isopropoxyphenyl)-1,2,4-oxadiazole-5-carbaldehyde in the presence of acetic acid." ] } | |
Número CAS |
1358107-82-0 |
Fórmula molecular |
C28H26N4O4 |
Peso molecular |
482.54 |
Nombre IUPAC |
3-(2,5-dimethylphenyl)-1-[[3-(4-propan-2-yloxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]quinazoline-2,4-dione |
InChI |
InChI=1S/C28H26N4O4/c1-17(2)35-21-13-11-20(12-14-21)26-29-25(36-30-26)16-31-23-8-6-5-7-22(23)27(33)32(28(31)34)24-15-18(3)9-10-19(24)4/h5-15,17H,16H2,1-4H3 |
Clave InChI |
PVXUGBAWZIXFEE-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)C)N2C(=O)C3=CC=CC=C3N(C2=O)CC4=NC(=NO4)C5=CC=C(C=C5)OC(C)C |
Solubilidad |
not available |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![7-(benzo[d][1,3]dioxol-5-yl)-N-(2-fluorophenyl)-1,4-thiazepane-4-carboxamide](/img/structure/B2828560.png)

![2-[3-(2-Chloro-4-methoxyphenyl)-1-bicyclo[1.1.1]pentanyl]-2-(phenylmethoxycarbonylamino)acetic acid](/img/structure/B2828566.png)


![Methyl 3-[(4-chlorophenyl)methoxy]thieno[2,3-b]pyridine-2-carboxylate](/img/structure/B2828570.png)

![2-[5-(3-ethyl-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl]-N-(4-methylphenyl)acetamide](/img/structure/B2828572.png)
![N-(4-(2-((2,6-difluorobenzyl)amino)-2-oxoethyl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2828574.png)

![N-(4-chlorobenzyl)-2-{[3-cyano-4-(trifluoromethyl)-6,7-dihydro-5H-cyclopenta[b]pyridin-2-yl]sulfanyl}acetamide](/img/structure/B2828579.png)

